molecular formula C13H13ClFN3O3S B2504955 3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797318-98-9

3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Cat. No.: B2504955
CAS No.: 1797318-98-9
M. Wt: 345.77
InChI Key: PWJBINFSBKFEGC-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a synthetic sulfonamide derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a sulfonamide group linking a chloro-fluoro substituted benzene ring to a pyrazolyl tetrahydrofuran moiety, a structural motif common in molecules investigated for their biological activity. Heterocyclic sulfonamide derivatives have demonstrated significant potential as key scaffolds in the development of enzyme inhibitors . For instance, structurally related compounds have been explored for their activity as potent and selective MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors, which are a major target in oncology research for the treatment of various cancers . The presence of both the sulfonamide group and the heterocyclic systems (pyrazole and oxolane) is often associated with the ability to modulate key biological pathways, including those involved in inflammatory and proliferative disorders . This makes such compounds valuable as chemical tools for probing disease mechanisms or as lead candidates in the development of new therapeutic agents for conditions like cancer and inflammatory diseases . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O3S/c14-12-5-11(1-2-13(12)15)22(19,20)17-9-6-16-18(7-9)10-3-4-21-8-10/h1-2,5-7,10,17H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJBINFSBKFEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Substituted Benzene

Chlorosulfonation of 3-chloro-4-fluorobenzene using chlorosulfonic acid at 0–5°C for 4–6 hours yields the sulfonyl chloride. Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted into dichloromethane (DCM). Purification via silica gel chromatography (hexanes:ethyl acetate, 9:1) provides the sulfonyl chloride in 70–75% purity.

Critical Parameters :

  • Temperature control (<10°C) prevents over-sulfonation.
  • Anhydrous conditions minimize hydrolysis to the sulfonic acid.

The pyrazole-4-amine component requires regioselective introduction of the oxolan-3-yl group.

Cyclocondensation of Hydrazines with 1,3-Diketones

Reacting oxolan-3-yl hydrazine with ethyl acetoacetate in ethanol under reflux forms 1-(oxolan-3-yl)-1H-pyrazol-4-amine via cyclocondensation. The reaction proceeds via enolate formation, followed by intramolecular cyclization, yielding the pyrazole core in 65–70% yield.

N-Alkylation of Pyrazole-4-Amine

An alternative route involves N-alkylation of pre-formed pyrazole-4-amine with 3-bromooxolane. Using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves 60% yield.

Characterization Data :

  • 1H NMR (CDCl3) : δ 7.45 (s, 1H, pyrazole-H), 4.80–4.75 (m, 1H, oxolane-H), 3.95–3.85 (m, 2H), 3.70–3.60 (m, 2H).

Sulfonamide Coupling Reaction

The final step involves nucleophilic attack of the pyrazole-4-amine on the sulfonyl chloride.

LiHMDS-Mediated Coupling

A solution of 1-(oxolan-3-yl)-1H-pyrazol-4-amine (1.2 equiv) in anhydrous THF is treated with LiHMDS (1.5 equiv) at −78°C for 1 hour. 3-Chloro-4-fluorobenzenesulfonyl chloride (1.0 equiv) in THF is added dropwise, and the mixture warms to 25°C over 3 hours. Workup with saturated NH4Cl and ethyl acetate extraction, followed by column chromatography (hexanes:ethyl acetate gradient), affords the title compound in 78–80% yield.

Triethylamine-Assisted Coupling

In a milder approach, triethylamine (2.0 equiv) is used as a base in DCM at 0°C. The sulfonyl chloride and amine are stirred for 6 hours, yielding 70–75% product after aqueous workup.

Optimization Insights :

  • LiHMDS enhances amine nucleophilicity, enabling higher yields compared to triethylamine.
  • Low temperatures (−78°C) suppress side reactions like sulfonate ester formation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 8.30 (d, J = 8.4 Hz, 1H, aromatic-H), 7.95 (s, 1H, pyrazole-H), 7.60 (d, J = 8.4 Hz, 1H, aromatic-H), 4.85–4.80 (m, 1H, oxolane-H), 3.95–3.85 (m, 2H), 3.70–3.60 (m, 2H).
  • 13C NMR : δ 156.2 (C-F), 140.5 (pyrazole-C), 134.8 (C-Cl), 118.9 (SO2N).

Mass Spectrometry (MS)

  • ESI-MS : m/z 386.0 [M + H]+ (calculated for C14H14ClFN3O3S: 385.03).

Comparative Analysis of Synthetic Routes

Method Base Solvent Temperature Yield Purity
LiHMDS-mediated LiHMDS THF −78°C → 25°C 80% 98%
Triethylamine Et3N DCM 0°C → 25°C 75% 95%
N-Alkylation K2CO3 DMF 80°C 60% 90%

Key Observations :

  • LiHMDS affords superior yields due to enhanced deprotonation of the amine.
  • Triethylamine offers operational simplicity but lower efficiency.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Unwanted regioisomers may form during pyrazole synthesis. Using electronically biased diketones (e.g., ethyl acetoacetate) directs cyclization to the 4-amine position.

Sulfonyl Chloride Hydrolysis

Exposure to moisture converts sulfonyl chloride to sulfonic acid. Anhydrous solvents and inert atmospheres (N2/Ar) are critical.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reductive amination reaction is this compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, exhibit significant antimicrobial properties. These compounds are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell proliferation. Studies have shown that modifications in the sulfonamide structure can enhance their efficacy against resistant strains of bacteria, making them crucial in combating antibiotic resistance .

Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Sulfonamides are often investigated for their ability to modulate inflammatory pathways, and derivatives like this compound may serve as lead compounds in developing new anti-inflammatory drugs. Experimental data from in vitro studies demonstrate its capacity to inhibit pro-inflammatory cytokine production .

Cancer Research
Emerging studies have explored the role of pyrazole-containing compounds in cancer therapy. The unique heterocyclic structure of this compound allows it to interact with various biological targets implicated in tumor growth and metastasis. Preliminary results suggest that this compound may induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms of action .

Agricultural Applications

Herbicide Development
The sulfonamide moiety is a common feature in herbicides due to its ability to inhibit specific biochemical pathways in plants. Research has indicated that derivatives similar to this compound can be developed into effective herbicides targeting weed species while minimizing damage to crops. Field trials have demonstrated promising results in controlling resistant weed populations .

Pesticide Formulations
In addition to herbicides, this compound may also find applications in pesticide formulations. Its antimicrobial properties can be harnessed to develop fungicides or insecticides that protect crops from various pathogens and pests. The integration of such compounds into integrated pest management strategies could enhance agricultural productivity while promoting sustainability .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices. Research has shown that such compounds can improve the thermal stability and mechanical properties of polymers, leading to the development of advanced materials for industrial applications .

Nanotechnology
In nanotechnology, sulfonamide derivatives are being explored for their potential use in drug delivery systems. The ability of this compound to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, enhancing their efficacy while reducing side effects .

Mechanism of Action

The exact mechanism of action for 3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below compares the target compound with five structurally similar sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Biological Activity Source
3-Chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide (Target) C₁₃H₁₂ClFN₂O₃S 342.77 Sulfonamide, Cl/F, pyrazole, oxolane Potential bromodomain inhibitor Derived
Zelenirstat (2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide) C₂₁H₂₅Cl₂FN₅O₂S 528.42 Dichloro, pyrazole-piperazinylpyridyl N-Myristoyltransferase inhibitor
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide C₁₈H₁₆F₃N₃O₂S 403.39 Trifluoromethyl, methyl, benzyl-pyrazole Undisclosed (likely inflammatory/antineoplastic)
2-Bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide C₁₄H₁₄BrN₃O₂ 336.18 Bromo, benzamide, pyrazole-oxolane Undisclosed
3-Chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide C₁₆H₁₄ClFN₂O₃S 376.81 Sulfonamide, Cl/F, pyrrolidinone-phenyl Bromodomain inhibitor (Brd4 complex)

Key Findings and Distinctions

Halogenation Patterns
  • The target compound and 3-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide () share identical halogen substituents (Cl, F), which are critical for optimizing binding affinity and metabolic stability.
Heterocyclic Moieties
  • The pyrazole-oxolane group in the target compound improves solubility compared to Zelenirstat ’s bulkier pyrazole-piperazinylpyridyl group. However, the latter’s piperazine ring may confer selectivity for N-myristoyltransferase via extended hydrogen-bonding networks .
  • The trifluoromethylbenzyl substituent in ’s compound enhances metabolic stability due to the electronegative CF₃ group, a feature absent in the target compound .
Pharmacokinetic Implications
  • The oxolane ring in the target compound likely improves bioavailability compared to analogs with rigid aromatic substituents (e.g., ’s pyrrolidinone-phenyl group). However, the absence of a trifluoromethyl group (as in ) may reduce metabolic stability .

Biological Activity

3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, including its antileishmanial properties, as well as its cytotoxicity profiles.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C12H13ClF N3O2S
  • Molecular Weight : 307.76 g/mol

The compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms, including inhibition of specific enzymes or pathways in pathogens.

Antileishmanial Activity

Recent studies have highlighted the effectiveness of pyrazole derivatives, including sulfonamides, against Leishmania species. A study focused on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides demonstrated promising antileishmanial activity against Leishmania infantum and Leishmania amazonensis with IC50 values indicating low micromolar activity. Specifically, compounds structurally similar to this compound exhibited significant inhibition of these parasites, suggesting that modifications to the pyrazole ring and sulfonamide group can enhance biological efficacy .

CompoundIC50 (µM) against L. infantumIC50 (µM) against L. amazonensis
3b0.0590.070
3e0.0650.072

The data indicates that structural modifications can significantly impact the biological activity of these compounds.

Cytotoxicity Assessment

In addition to their antileishmanial properties, the cytotoxicity of these compounds was evaluated against mammalian cell lines. The results showed that while some derivatives displayed potent activity against leishmanial parasites, they also exhibited varying levels of cytotoxicity towards mammalian cells. This dual profile is crucial for drug development, as it highlights the need for a balance between efficacy and safety.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring and sulfonamide moiety significantly influence biological activity. For instance, the presence of electron-withdrawing groups like chloro and fluoro enhances the interaction with target enzymes in parasites while reducing toxicity to host cells .

Key Findings from SAR Studies:

  • Electron-withdrawing groups increase potency.
  • Hydrophobic interactions play a crucial role in binding affinity.
  • Sulfonamide functionality contributes to antiparasitic activity.

Case Studies

One notable case study involved the synthesis and evaluation of a series of pyrazole derivatives that included sulfonamide groups. These compounds were tested for their ability to inhibit Leishmania growth in vitro and showed promising results comparable to existing treatments like pentamidine but with reduced cytotoxicity .

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